molecular formula C22H25N3OS B4732657 N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

Cat. No. B4732657
M. Wt: 379.5 g/mol
InChI Key: ZSWJSTDXUPHJGL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of piperazinecarbothioamide derivatives and has been shown to have potent inhibitory effects on several key signaling pathways that are involved in cancer progression.

Mechanism of Action

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the BCR pathway. By inhibiting BTK, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide blocks the downstream signaling events that are involved in cancer cell proliferation and survival. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the TLR pathway, and prevents the activation of NF-κB, a transcription factor that plays a critical role in cancer progression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have potent inhibitory effects on cancer cell proliferation and survival in vitro and in vivo. In preclinical studies, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to modulate the immune system and to enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to have high potency and selectivity for its target enzymes, which makes it an attractive candidate for further development as a therapeutic agent. However, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, in order to improve its effectiveness as a therapeutic agent.

Scientific Research Applications

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have demonstrated that N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has potent inhibitory effects on key signaling pathways that are involved in cancer progression, including the B-cell receptor (BCR) pathway, the toll-like receptor (TLR) pathway, and the nuclear factor-kappa B (NF-κB) pathway.

properties

IUPAC Name

N-(3-acetylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-18(26)20-10-5-11-21(17-20)23-22(27)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16H2,1H3,(H,23,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWJSTDXUPHJGL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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